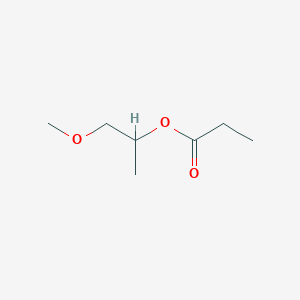

1-Methoxy-2-propyl propanoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-methoxy-2-propanol, a similar compound, has been achieved using ionic liquid catalysts in a micro-tubular circulating reactor . The reaction time was remarkably shortened to 20 minutes from 180 minutes, and the yield of 1-methoxy-2-propanol reached 92% .Molecular Structure Analysis

The molecular formula of 1-Methoxy-2-propyl propanoate is C7H14O3 . It has a molecular weight of 146.18 g/mol . The InChI representation of the molecule is InChI=1S/C7H14O3/c1-4-7(8)10-6(2)5-9-3/h6H,4-5H2,1-3H3 .Physical and Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3 . It has a boiling point of 177.6±13.0 °C at 760 mmHg . The compound has a polar surface area of 36 Å2 .Applications De Recherche Scientifique

Catalysts in Synthesis Processes

The synthesis of 1-methoxy-2-propanol from propylene oxide and methanol was significantly influenced by the acid-base properties of ZnMgAl catalysts derived from hydrotalcite-like compounds. The study revealed that a specific catalyst, ZnMgAl-2, exhibited high catalytic activity and selectivity attributed to a high density of acidic sites and a medium of basic sites. This insight underlines the potential application of 1-methoxy-2-propanol in various chemical synthesis processes (Cheng et al., 2008).

Fuel Cell Performance

1-Methoxy-2-propanol demonstrated unique properties when used in direct liquid fuel cells. The study observed that under certain conditions, 1-methoxy-2-propanol outperformed methanol in terms of cell performance, particularly at specific temperatures and air flow rates. This suggests its potential utility as an alternative fuel source in energy generation (Qi & Kaufman, 2002).

Sound Speed Measurement

1-Methoxy-2-propanol, widely used as an oxygenated additive for diesel fuel, had its sound speed measured across various states (saturated liquid/vapor, liquid, near-critical and supercritical fluid states) using the Brillouin light scattering method. The accurate measurement of sound speed in such materials is crucial for their application in various industrial processes (Zhang et al., 2019).

Vapor Pressure Measurements

The vapor pressure of 1-methoxy-2-propanol was studied to understand its behavior in various applications, including as co-solvents in inks, paints, and coatings. The findings from this study provide essential data for the industrial use of this chemical in the formulation of various products (Bejarano et al., 2012).

Gas Sensing Applications

A study on methoxy propanol using Ag decorated SnO2 mesoporous material revealed high sensitivity and selectivity to methoxy propanol among other VOC gases. This suggests its potential application in developing gas sensors, critical for safety and health monitoring in various industrial and consumer product contexts (Li et al., 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

1-Methoxy-2-propyl propanoate, also known as Propylene glycol methyl ether propionate , is primarily used as an organic solvent in various industrial and commercial applications . Its primary targets are the substances it is intended to dissolve or react with, such as inks, paints, and coatings .

Mode of Action

As an organic solvent, this compound interacts with its targets by dissolving or dispersing the substances, facilitating various chemical reactions . The exact mode of action can vary depending on the specific application and the substances involved.

Biochemical Pathways

The specific biochemical pathways affected by this compound can vary widely depending on its use. In general, as a solvent, it may facilitate or enable various chemical reactions by dissolving reactants and allowing them to interact more freely .

Pharmacokinetics

Like other organic solvents, it is likely to have good absorption and distribution properties, enabling it to effectively penetrate and distribute within the substances it is applied to .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a solvent. It can dissolve or disperse substances, enabling chemical reactions and facilitating the application of products such as inks, paints, and coatings .

Analyse Biochimique

Temporal Effects in Laboratory Settings

It is known that this compound has a density of 0.9±0.1 g/cm3 and a vapor pressure of 1.0±0.3 mmHg at 25°C . This suggests that it may have certain stability and degradation characteristics that could influence its long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

Propriétés

IUPAC Name |

1-methoxypropan-2-yl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-4-7(8)10-6(2)5-9-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVZUKKPYKRVIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50888996 | |

| Record name | 2-Propanol, 1-methoxy-, 2-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50888996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propanol, 1-methoxy-, 2-propanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

148462-57-1 | |

| Record name | 2-Propanol, 1-methoxy-, 2-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148462-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1-methoxy-, 2-propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148462571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-methoxy-, 2-propanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1-methoxy-, 2-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50888996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanol, 1-methoxy-,2-propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

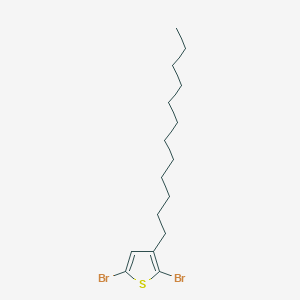

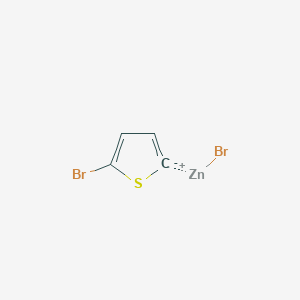

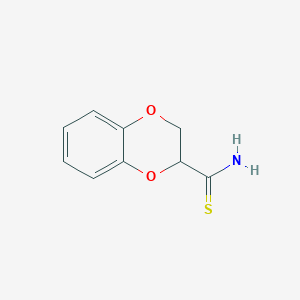

Synthesis routes and methods I

Procedure details

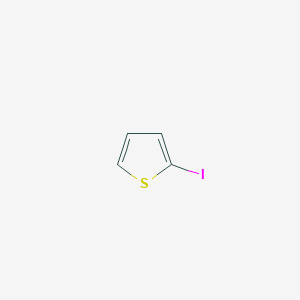

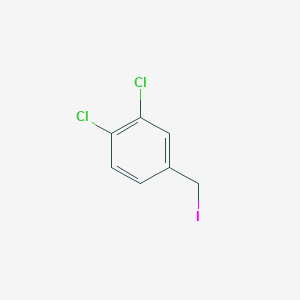

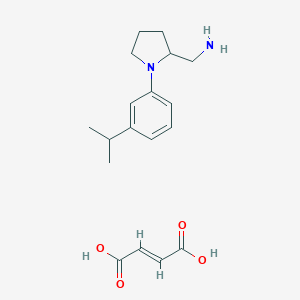

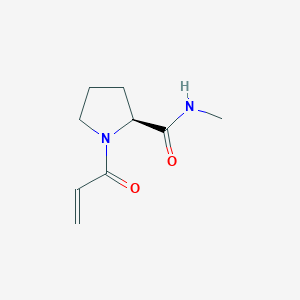

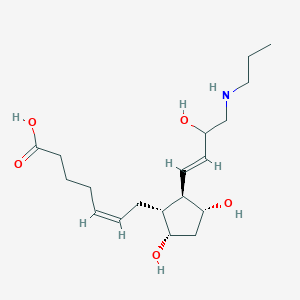

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetic acid, 2-[4-[[2-[[(4-chlorophenyl)sulfonyl]amino]ethyl]thio]-2,6-difluorophenoxy]-](/img/structure/B115861.png)

![3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide](/img/structure/B115878.png)